molecular formula C31H42ClN5O4S B13435639 N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride

N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride

Cat. No.: B13435639
M. Wt: 616.2 g/mol
InChI Key: CVVMSRNXNBNSLM-RIZLBUNBSA-N
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Preparation Methods

The synthesis of N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves multiple steps, including the formation of the thiazole ring and the incorporation of the dioxo and methylaza groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of standard organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .

Chemical Reactions Analysis

N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves the inhibition of cytochrome P450 3A (CYP3A) isoforms. By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure of CYP3A substrates such as atazanavir and darunavir, thereby enhancing their antiviral activity at lower dosages . The molecular targets include the active sites of CYP3A enzymes, and the pathways involved are related to drug metabolism and pharmacokinetics.

Comparison with Similar Compounds

N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C31H42ClN5O4S

Molecular Weight

616.2 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-amino-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C31H41N5O4S.ClH/c32-29(13-14-36-15-17-39-18-16-36)30(37)34-26(19-24-7-3-1-4-8-24)11-12-27(20-25-9-5-2-6-10-25)35-31(38)40-22-28-21-33-23-41-28;/h1-10,21,23,26-27,29H,11-20,22,32H2,(H,34,37)(H,35,38);1H/t26-,27-,29+;/m1./s1

InChI Key

CVVMSRNXNBNSLM-RIZLBUNBSA-N

Isomeric SMILES

C1COCCN1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N.Cl

Canonical SMILES

C1COCCN1CCC(C(=O)NC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N.Cl

Origin of Product

United States

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